1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide
Overview
Description
1-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H27N5O3 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide is 361.21138974 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolism and Pharmacokinetics
Research on related compounds highlights the importance of understanding the metabolic pathways and pharmacokinetics to predict therapeutic effects and potential toxicity. For instance, studies on the metabolism of drugs like Irinotecan reveal how its active metabolite, SN-38, undergoes glucuronidation, impacting its efficacy and side effect profile, particularly diarrhea (Gupta et al., 1994). Similar investigations into the metabolism and disposition of novel compounds can provide critical insights into their safety and therapeutic potential.
Therapeutic Implications
Compounds with structures involving piperidine derivatives often target specific receptors or enzymes, influencing their therapeutic applications. For example, novel antagonists targeting 5-HT1A receptors are studied for their potential in treating anxiety and mood disorders, with occupancy studies using positron emission tomography (PET) providing valuable information for dose selection in clinical trials (Rabiner et al., 2002). Understanding the receptor binding and occupancy of "1-{[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-4-piperidinecarboxamide" could similarly guide its therapeutic use.
Toxicological Considerations
The toxicological profile of chemical compounds is crucial for their safe application. Studies have explored the formation of hemoglobin adducts and metabolism in humans following exposure to acrylamide, a compound with potential toxic effects (Fennell et al., 2005). Such research can shed light on the potential risks associated with the exposure to and metabolism of similar compounds, informing safety guidelines and regulatory standards.
Properties
IUPAC Name |
1-[2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-13-4-8-21(9-5-13)15-2-3-16(24)23(20-15)12-17(25)22-10-6-14(7-11-22)18(19)26/h2-3,13-14H,4-12H2,1H3,(H2,19,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSPBEHSAZZXBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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